molecular formula C8H13ClN2 B1390786 3-(Pyridin-3-yl)propan-1-amine hydrochloride CAS No. 84359-17-1

3-(Pyridin-3-yl)propan-1-amine hydrochloride

Cat. No.: B1390786
CAS No.: 84359-17-1
M. Wt: 172.65 g/mol
InChI Key: VIZNQULHHZYJNK-UHFFFAOYSA-N
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Description

3-(Pyridin-3-yl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C8H12N2·HCl. It is a derivative of pyridine and is commonly used in various organic synthesis transformations. This compound is known for its utility in the synthesis of other complex molecules and its role in scientific research.

Biochemical Analysis

Biochemical Properties

3-(Pyridin-3-yl)propan-1-amine hydrochloride plays a significant role in biochemical reactions, particularly in organic synthesis transformations. It is involved in the intra-molecular nucleophilic cyclization of 4-(3-pyridyl)butylamine to yield 6,7,8,9 tetrahydro-5H-pyrido-[2,3-b]azepine . Additionally, it is used in the synthesis of pocket porphyrins . The compound interacts with various enzymes and proteins, facilitating these transformations. The nature of these interactions often involves the formation of covalent bonds or hydrogen bonds, which stabilize the intermediate structures during the reactions.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways by interacting with specific receptors on the cell surface, leading to alterations in gene expression and cellular metabolism. For instance, the compound can modulate the activity of enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell . These interactions can lead to changes in the production of key metabolites, impacting cell function and viability.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with . For example, it may inhibit the activity of enzymes involved in the synthesis of certain metabolites, leading to a decrease in their production. Conversely, it can activate enzymes that promote the breakdown of specific substrates, enhancing their metabolic conversion. These binding interactions are often mediated by hydrogen bonds, van der Waals forces, and covalent bonds.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert gas (nitrogen or argon) at temperatures between 2–8 °C . Prolonged exposure to higher temperatures or reactive environments can lead to its degradation, reducing its efficacy in biochemical reactions. Long-term effects observed in in vitro or in vivo studies include alterations in cell signaling pathways and metabolic flux, which can impact cellular homeostasis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression . Threshold effects observed in these studies indicate that there is a specific dosage range within which the compound exerts its optimal effects. Beyond this range, toxic or adverse effects may occur, including cellular toxicity and disruption of normal cellular processes.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can modulate the activity of enzymes involved in the synthesis and breakdown of key metabolites, affecting the overall metabolic flux within the cell . For instance, it may enhance the activity of enzymes that promote the conversion of substrates into energy, thereby increasing the production of ATP. Additionally, the compound can influence the levels of specific metabolites, impacting cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells, enhancing its efficacy in biochemical reactions . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific biomolecules. These factors determine its ability to penetrate cell membranes and reach its target sites within the cell.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects on cellular processes . Targeting signals and post-translational modifications play a crucial role in directing the compound to its appropriate subcellular locations. For example, the compound may be localized to the mitochondria, where it influences metabolic pathways and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-3-yl)propan-1-amine hydrochloride typically involves the reaction of pyridine-3-carboxaldehyde with nitromethane to form 3-(pyridin-3-yl)propan-1-amine. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt. The reaction conditions often include the use of a base such as sodium hydroxide and solvents like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as crystallization and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-3-yl)propan-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Amides or nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(Pyridin-3-yl)propan-1-amine hydrochloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Pyridin-2-yl)propan-1-amine
  • 3-(Pyridin-4-yl)propan-1-amine
  • 2-(Pyridin-3-yl)ethan-1-amine

Uniqueness

3-(Pyridin-3-yl)propan-1-amine hydrochloride is unique due to its specific structural configuration, which imparts distinct reactivity and interaction profiles compared to its isomers. This uniqueness makes it valuable in targeted synthetic applications and research studies.

Properties

IUPAC Name

3-pyridin-3-ylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c9-5-1-3-8-4-2-6-10-7-8;/h2,4,6-7H,1,3,5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZNQULHHZYJNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661761
Record name 3-(Pyridin-3-yl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84359-17-1
Record name 3-Pyridinepropanamine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84359-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Pyridin-3-yl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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